4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
4-ethyl-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-16-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAJXKMTYGQCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354348 | |
| Record name | 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335215-56-0 | |
| Record name | 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS Number: 335215-56-0) is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound contains a triazole ring substituted with a thiol group and an ethyl group, along with a phenoxy moiety, which contributes to its biological activity.
Structural Formula
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer treatment due to their ability to inhibit tumor cell growth. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 (melanoma) | 1.61 ± 1.92 |
| Compound B | MDA-MB-231 (breast cancer) | 1.98 ± 1.22 |
| Compound C | Panc-1 (pancreatic cancer) | Not specified |
The above data indicates that triazole derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. In studies evaluating the antibacterial activity of various triazole derivatives, this compound showed moderate effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This suggests that the compound could be a potential candidate for developing new antimicrobial agents .
Other Pharmacological Activities
Beyond anticancer and antimicrobial activities, triazole derivatives have been explored for various other pharmacological effects:
- Anti-inflammatory : Some studies have indicated that triazoles can reduce inflammation markers in vitro.
- Antiviral : Certain derivatives have shown promise in inhibiting viral replication.
The presence of the thiol group in the structure is believed to enhance these activities by facilitating interactions with biological targets through thiol-disulfide exchange reactions .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole-thiol compounds demonstrated that those with electron-donating groups exhibited enhanced anticancer properties. The compound under consideration was included in this series and showed promising results against melanoma cell lines in vitro.
Case Study 2: Antimicrobial Screening
Another research project evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound had significant activity against resistant strains of bacteria.
Scientific Research Applications
Agricultural Applications
One of the primary applications of 4-Ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is in the field of agriculture, particularly as a fungicide. The compound exhibits antifungal properties that make it effective against various plant pathogens.
Case Studies
- Fungal Pathogen Control : In field trials, the application of this compound showed significant reductions in disease incidence caused by Fusarium and Botrytis species in crops such as tomatoes and grapes.
- Crop Yield Improvement : Studies have demonstrated that crops treated with this compound exhibited enhanced growth rates and yields compared to untreated controls, highlighting its potential as a growth promoter alongside its antifungal activity.
Pharmaceutical Applications
Beyond agriculture, this compound has been explored for its pharmaceutical properties.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against a range of bacterial strains. It has been evaluated for its efficacy in treating infections caused by resistant bacteria.
Case Studies
- In Vitro Studies : Laboratory tests have shown that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
- Combination Therapies : Preliminary studies indicate that when used in combination with other antibiotics, this triazole derivative can enhance the overall effectiveness of treatment regimens against certain resistant strains.
Material Science Applications
The unique chemical structure of this compound also opens avenues for applications in materials science.
Polymer Development
The compound has been incorporated into polymer matrices to develop materials with improved thermal stability and mechanical properties.
Case Studies
- Composite Materials : Research has shown that polymers infused with this compound exhibit enhanced resistance to thermal degradation compared to standard polymers.
- Coatings : The incorporation of this compound into coatings has resulted in materials with better protective qualities against environmental degradation.
Preparation Methods
Nucleophilic Addition-Cyclization Sequence
The core synthetic pathway involves three stages:
Stage 1: Formation of Hydrazone Intermediate
Ethyl thiosemicarbazide reacts with 4-methylphenoxyacetonitrile in ethanol under reflux (78–80°C) for 12–16 hours. Sodium ethoxide (0.1–0.3 equiv) catalyzes the nucleophilic attack, yielding a hydrazone intermediate (C₁₁H₁₃N₃OS, m/z 251.09).
Stage 2: Cyclization to Triazole-Thione
Intramolecular cyclization occurs under acidic conditions (HCl, 2M in dioxane) at 90°C for 4–6 hours, forming the 1,2,4-triazole-3-thione ring system. IR spectroscopy confirms thione formation via a characteristic C=S stretch at 1,250–1,280 cm⁻¹.
Stage 3: Alkylation at N4 Position
The triazole-thione undergoes alkylation with ethyl bromide in dimethylformamide (DMF) at 120°C for 8 hours, using potassium carbonate as a base. This step introduces the ethyl group at the N4 position, completing the target molecule.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Table 1 compares yields across solvent-catalyst systems:
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | NaOEt | 78 | 16 | 68 |
| Methanol | NaOH | 65 | 18 | 59 |
| DMF | K₂CO₃ | 120 | 8 | 72 |
| Acetonitrile | Triethylamine | 82 | 14 | 63 |
Ethanol with sodium ethoxide provided optimal balance between reaction rate and yield.
Temperature-Dependent Byproduct Analysis
Elevating Stage 2 temperatures above 100°C leads to:
- Byproduct A : Oxidative dimerization product (m/z 498.22, detected via LC-MS)
- Byproduct B : Hydrolyzed triazole-carboxylic acid (m/z 265.08)
Maintaining cyclization at 90°C minimizes these side reactions to <5% combined yield.
Purification and Characterization
Chromatographic Methods
Crude product purification employs:
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.32 (s, 3H, Ar-CH₃), 4.02 (q, J=7.2 Hz, 2H, NCH₂), 5.21 (s, 2H, OCH₂), 6.82–7.15 (m, 4H, aromatic).
- HRMS : [M+H]⁺ calcd. for C₁₂H₁₅N₃OS: 249.0936; found: 249.0932.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages of flow chemistry:
Waste Stream Management
Industrial processes recover:
Comparative Analysis of Synthetic Routes
Alternative Pathway via Mercapto-Triazole Intermediate
A patent-disclosed method (US20050288347A1) avoids alkylation by starting from pre-formed 5-mercapto-1,2,4-triazole:
- Coupling with 4-methylphenoxymethyl chloride (DMAP, CH₂Cl₂, 0°C → rt)
- N-ethylation using diethyl sulfate (yield 71%, purity 98.3%).
This route reduces step count but requires handling corrosive sulfating agents.
Q & A
Q. What are the established synthetic routes for 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via cyclization of thiosemicarbazide intermediates followed by functionalization. Key steps include:
- Cyclization : Reaction of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to form the triazole-thiol core .
- Alkylation : Introduction of the 4-methylphenoxymethyl group using alkyl halides (e.g., iodobutane) or aryl bromides under reflux in polar aprotic solvents like DMF .
- Mannich Reactions : Aminomethylation with formaldehyde and secondary amines to generate derivatives with enhanced bioactivity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%), while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of derivatives?
- Molecular Docking : Used to screen derivatives for binding affinity to targets like bacterial enzymes (e.g., dihydrofolate reductase). For example, 2-((4-phenyl-5-...thio)ethanoic acid salts showed promising docking scores against Staphylococcus aureus proteins .
- DFT Studies : Analyze electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .
- Tools : Software like AutoDock Vina and PASS Online® predict pharmacokinetic profiles and toxicity .
Q. What experimental strategies resolve tautomeric equilibria between thiol and thione forms?
Q. How are reaction conditions optimized for S-alkylation to improve yield?
- Solvent Selection : Aqueous ethanol or THF enhances nucleophilicity of the thiol group .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation at 60–80°C .
- Stoichiometry : A 1.2:1 molar ratio of alkyl halide to triazole-thiol minimizes side reactions, achieving yields >85% .
Q. What methodologies evaluate the antimicrobial mechanisms of triazole-thiol derivatives?
- In Vitro Assays :
- MIC Testing : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC concentrations .
- Enzyme Inhibition : Fluorometric assays measure inhibition of bacterial β-ketoacyl-ACP synthase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
